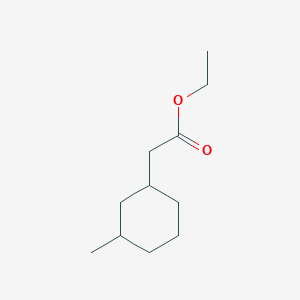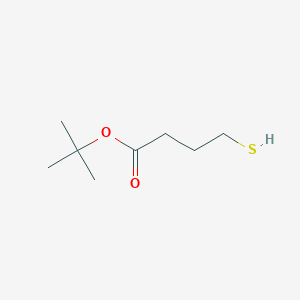![molecular formula C19H19N5O2 B2890178 N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1170378-64-9](/img/structure/B2890178.png)
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a sophisticated compound with a unique chemical structure, combining elements of both aromatic and non-aromatic rings. Its chemical composition allows it to partake in various reactions, making it valuable in scientific research across multiple fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide involves multiple steps. One common method starts with the preparation of 4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one, which is then reacted with an allyl compound under specific conditions to form the final product. The reaction conditions typically require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production process is scaled up by optimizing each step for efficiency and cost-effectiveness. This might involve using automated reactors and precise monitoring systems to control reaction conditions. The industrial production also ensures compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions It Undergoes
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can participate in a variety of chemical reactions:
Oxidation: It can be oxidized to form N-allyl-2-(4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives.
Reduction: Reduction reactions can transform the oxo group into hydroxyl or amine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or phenyl groups.
Common Reagents and Conditions
Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are often used. Reaction conditions vary but generally include solvents such as ethanol or dichloromethane, with controlled temperatures ranging from -10°C to 50°C.
Major Products Formed
The reactions can yield various derivatives, each with different properties and potential applications in research or industry. For instance, oxidation might produce a more reactive intermediate useful in further synthesis steps.
科学的研究の応用
Chemistry
In chemistry, this compound is used to study reaction mechanisms and develop new synthetic pathways due to its versatility in undergoing different types of reactions.
Biology
Biologically, it is investigated for its potential effects on cellular processes, thanks to its unique structure that may interact with various biomolecules.
Medicine
In medicine, researchers explore its potential therapeutic applications, particularly in designing new drugs that could target specific enzymes or receptors.
Industry
Industrially, it may be used as an intermediate in the production of more complex molecules, contributing to the development of pharmaceuticals, agrochemicals, and advanced materials.
作用機序
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide likely exerts its effects by interacting with specific molecular targets such as enzymes or receptors. Its structure allows it to bind selectively, influencing pathways involved in cell signaling, metabolism, or other biochemical processes.
類似化合物との比較
Uniqueness
Compared to similar compounds like N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(7H)-yl)acetamide, this compound has distinct structural features that may enhance its reactivity or binding affinity.
List of Similar Compounds
N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-5(7H)-yl)acetamide
4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one
N-allyl-2-(4-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide derivatives
Its specific structure gives it unique properties that make it valuable for research and industrial applications, setting it apart from its chemical cousins.
特性
IUPAC Name |
2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-2-10-20-16(25)12-23-19(26)18-15(17(22-23)13-8-9-13)11-21-24(18)14-6-4-3-5-7-14/h2-7,11,13H,1,8-10,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMCNFFQWDCIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
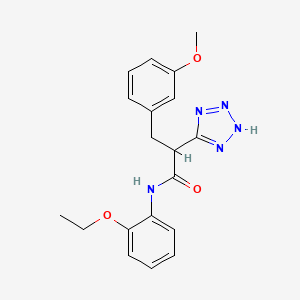
![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)
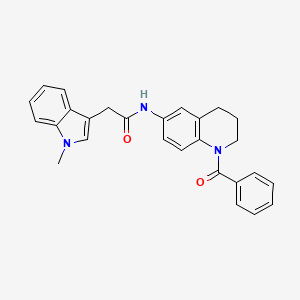
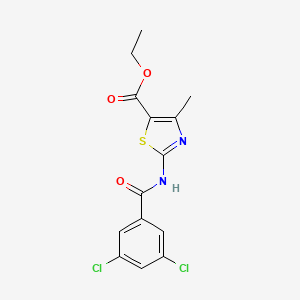
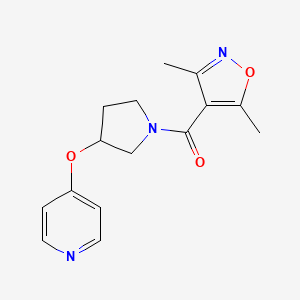
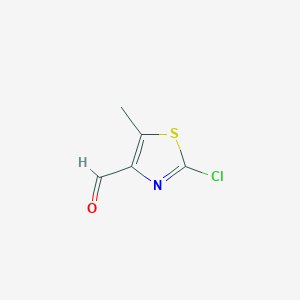
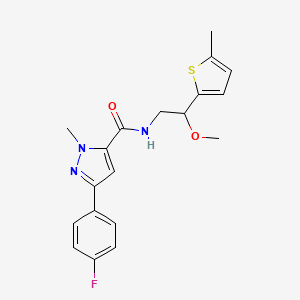
![5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione](/img/structure/B2890104.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)
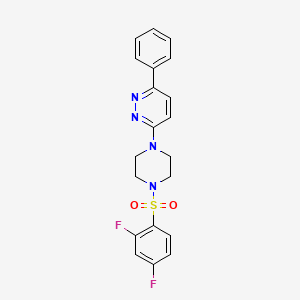
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine](/img/structure/B2890111.png)
